REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][CH:4]=1.[Cl:14][S:15](O)(=[O:17])=[O:16]>C(Cl)(Cl)(Cl)Cl>[Cl:14][S:15]([C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][C:3]=1[O:2][CH3:1])[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:17])=[O:16]
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Name
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|
Quantity
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10.25 g
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Type
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reactant
|
Smiles
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COC1=CC=C(C(=O)OCC)C=C1
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
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|
Quantity
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10.4 mL
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Type
|
reactant
|
Smiles
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ClS(=O)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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with stirring in the course of 30 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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rising to −10° C
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Type
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ADDITION
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Details
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After addition
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Type
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STIRRING
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Details
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stirred at 40-50° C. for 1.5 h
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Duration
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1.5 h
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Type
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CUSTOM
|
Details
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The heating is removed
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Type
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STIRRING
|
Details
|
the reaction mixture is stirred at RT in a gentle stream of argon for 64 h
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Duration
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64 h
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Type
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ADDITION
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Details
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The reaction mixture is added to a suspension of ice (25 g) in CCl4 (50 ml) with ice-
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Type
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TEMPERATURE
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Details
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cooling
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Type
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STIRRING
|
Details
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It is stirred vigorously for 3 min
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Duration
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3 min
|
Type
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CUSTOM
|
Details
|
The organic phase is separated off
|
Type
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EXTRACTION
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Details
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the aqueous phase is extracted 3 times with further CH2Cl2 (150 ml)
|
Type
|
WASH
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Details
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The combined organic extracts are washed with saturated NaCl solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4 sicc
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Type
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CONCENTRATION
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Details
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and concentrated
|
Type
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ADDITION
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Details
|
a crystalline, white residue of a mixture of ester and free acid in the ratio 1:1
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Type
|
CUSTOM
|
Details
|
which is dried on an oil pump, yield 6.7 g (42%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(=O)OCC)C=CC1OC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |